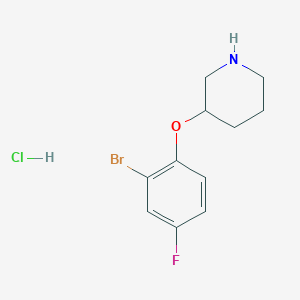

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride

Overview

Description

Preparation Methods

The synthesis of 3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride typically involves the reaction of 2-bromo-4-fluorophenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Scientific Research Applications

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride has been extensively studied for its potential therapeutic applications. It is used in the synthesis of various biologically active molecules and pharmaceuticals. Additionally, it has applications in the development of new chemical entities for research in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound .

Comparison with Similar Compounds

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

3-(4-Bromophenoxy)piperidine hydrochloride: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.

2-Bromo-4-fluorophenol: This precursor compound is used in the synthesis of this compound and has different chemical properties due to the absence of the piperidine moiety.

The presence of both bromine and fluorine atoms in this compound makes it unique, as these atoms can significantly influence the compound’s reactivity and interactions with biological targets.

Biological Activity

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-bromo-4-fluorophenoxy group. Its molecular formula is C12H13BrFNO, and it exists as a hydrochloride salt, which enhances its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It has been investigated for its potential as a receptor antagonist, specifically targeting neurokinin receptors, which are implicated in pain and inflammatory responses. The compound's mechanism involves blocking these receptors, thereby modulating pain pathways and potentially providing therapeutic benefits in conditions such as chronic pain and anxiety disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with piperidine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like bromine and fluorine enhances the antibacterial activity by increasing the electron density on the aromatic ring, facilitating interactions with bacterial cell membranes .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that related piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The specific pathways involved include the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Study 1: Neurokinin Receptor Antagonism

A study evaluated the antagonistic effects of piperidine derivatives on neurokinin receptors (NK3R). The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 µM to 15 µM, demonstrating moderate antagonistic activity against NK3R . This suggests potential applications in treating conditions like anxiety and depression.

Study 2: Antimicrobial Efficacy

In another investigation, piperidine derivatives were tested against clinical isolates of bacteria. The study found that modifications on the piperidine ring significantly impacted antibacterial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains . This highlights the importance of structural modifications in enhancing biological activity.

Research Findings Summary Table

Properties

IUPAC Name |

3-(2-bromo-4-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO.ClH/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRLPQNDXMMPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.